

# Technical Guide: Characterization and Control of Sofosbuvir Impurity M

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## Compound of Interest

Compound Name: Sofosbuvir impurity M

CAS No.: 2095551-10-1

Cat. No.: B560560

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## Executive Summary

In the high-precision synthesis of the HCV NS5B polymerase inhibitor Sofosbuvir (GS-7977), impurity control is a Critical Quality Attribute (CQA). While diastereomeric impurities (such as the Sp-isomer) are well-documented, Impurity M (CAS 2095551-10-1) represents a distinct challenge related to the nucleoside core's integrity.

Impurity M is chemically identified as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.

It differs from the Active Pharmaceutical Ingredient (API) by a single substitution at the 2'-position of the furanose ring: the fluorine atom of Sofosbuvir is replaced by a hydroxyl group. This impurity typically originates from the starting nucleoside material rather than the coupling process itself, making supply chain control and starting material qualification (SMQ) the primary defense.

## Chemical Identity and Structural Analysis[1][2]

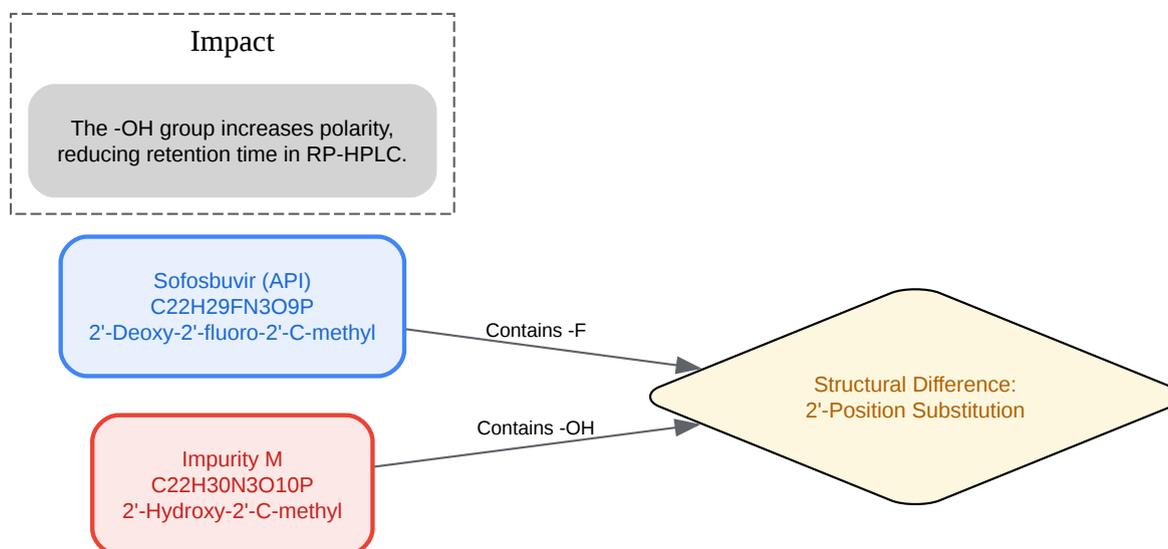
The structural distinction between Sofosbuvir and Impurity M is subtle but chromatographically significant due to the polarity difference introduced by the hydroxyl group.

## Comparative Data Table

Feature	Sofosbuvir (API)	Impurity M (Desfluoro-Hydroxy)
CAS Number	1190307-88-0	2095551-10-1
Molecular Formula	C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P	C <sub>22</sub> H <sub>30</sub> N <sub>3</sub> O <sub>10</sub> P
Molecular Weight	529.45 g/mol	527.47 g/mol
Key Substituent (2')	Fluorine (-F)	Hydroxyl (-OH)
Polarity (LogP)	~1.6 (Lipophilic)	< 1.0 (More Polar)
Origin	Target Synthesis	Starting Material Carryover

## Structural Visualization

The following diagram highlights the specific point of divergence in the chemical structure.



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Figure 1: Structural comparison highlighting the 2'-substitution shift from Fluorine (API) to Hydroxyl (Impurity M).

## Origin and Mechanistic Pathway

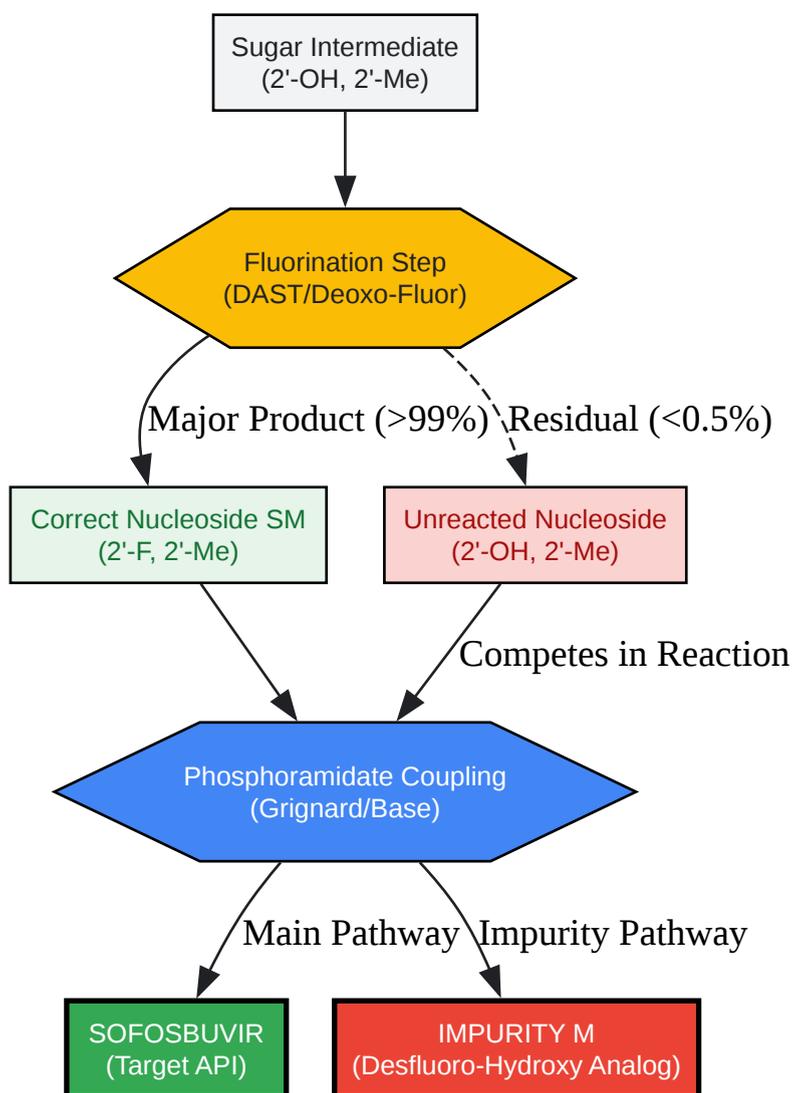
Unlike degradation products formed via hydrolysis (e.g., GS-331007), Impurity M is a Process-Related Impurity stemming from the synthesis of the nucleoside starting material.

## The Fluorination Failure

The synthesis of the Sofosbuvir nucleoside core involves introducing a fluorine atom at the 2' position, typically using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on a protected intermediate.

- **Ideal Pathway:** The precursor (typically a 2'-OH, 2'-Me intermediate) is fluorinated to yield the 2'-F, 2'-Me nucleoside.
- **Impurity Pathway:** If the fluorination reaction is incomplete, or if the purification of the fluorinated nucleoside is insufficient, the unreacted 2'-OH species (2'-C-methyluridine) remains.
- **Carryover:** This 2'-OH nucleoside competes with the 2'-F nucleoside in the subsequent phosphoramidate coupling step (reaction with the chlorophosphoramidate reagent), forming Impurity M.

## Synthesis Workflow & Contamination Point



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Figure 2: Mechanistic origin of Impurity M showing the carryover of the unfluorinated intermediate.

## Analytical Strategy and Detection

Due to the structural similarity, separating Impurity M requires a highly specific Reverse Phase HPLC (RP-HPLC) method. The presence of the hydroxyl group makes Impurity M more polar than Sofosbuvir.

## Chromatographic Behavior[1][3][7]

- Column: C18 (Octadecylsilane) or Phenyl-Hexyl stationary phases are recommended for selectivity.
- Mobile Phase: Gradient elution using Ammonium Acetate buffer (pH 4.0–5.0) and Acetonitrile.[1][2]
- Elution Order:
  - Impurity M: Elutes earlier (lower Relative Retention Time, RRT ~0.85 - 0.90) due to the hydrophilic 2'-OH group.
  - Sofosbuvir: Elutes later (RRT 1.00) due to the lipophilic 2'-F atom.
  - Diastereomers: The Sp-diastereomer typically elutes very close to the Rp-API (often RRT 1.02 - 1.05).

## Mass Spectrometry Identification

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Sofosbuvir [M+H]<sup>+</sup>: m/z 530.
- Impurity M [M+H]<sup>+</sup>: m/z 528.
  - Note: The mass difference is exactly 2 Da (F = 19, OH = 17; 529 - 19 + 17 = 527). This -2 Da shift is diagnostic.

## Remediation and Control Protocols

To ensure Impurity M remains below the ICH Q3A qualification threshold (typically <0.15%), control must be exerted upstream.

### Protocol 1: Starting Material Qualification (SMQ)

The most effective control is strictly limiting the level of 2'-C-methyluridine in the 2'-deoxy-2'-fluoro-2'-C-methyluridine starting material.

- Specification: Set a limit of NMT (Not More Than) 0.10% for the hydroxy-precursor in the fluorinated nucleoside SM.

- Test Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) to separate the polar hydroxy-nucleoside from the fluorinated nucleoside before the coupling step.

## Protocol 2: Purging via Crystallization

If Impurity M is formed, it can be purged during the final crystallization of Sofosbuvir, although with yield loss.

- Solvent System: Dichloromethane (DCM) / Diisopropyl Ether (DIPE) or Ethanol/Water.
- Mechanism: Impurity M, being more polar, has higher solubility in aqueous/alcohol mother liquors and remains in solution while the lipophilic Sofosbuvir crystallizes.

## Experimental Workflow: Spiking Study for Validation

To validate your analytical method's ability to detect Impurity M:

- Acquire Standard: Obtain "**Sofosbuvir Impurity M**" (CAS 2095551-10-1).[3]
- Spike Preparation: Prepare a solution of Sofosbuvir API (1.0 mg/mL). Spike with Impurity M at 0.15% level.
- Resolution Check: Inject into the HPLC system.
- Acceptance Criteria: Resolution ( $R_s$ ) between Impurity M and Sofosbuvir main peak must be  $> 1.5$ .

## References

- Sigma-Aldrich.**Sofosbuvir Impurity M** Reference Standard (CAS 2095551-10-1). Available at:
- PubChem.Sofosbuvir Structure and Chemical Properties (CID 45375808). National Library of Medicine. Available at: [\[Link\]](#)
- Immunomart.**Sofosbuvir Impurity M** Data Sheet (Structure and SMILES). Available at:
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- Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available at: [\[Link\]](#)

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## Sources

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- [2. psychosocial.com \[psychosocial.com\]](#)
- [3. Sofosbuvir impurity M - Immunomart \[immunomart.com\]](#)
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